3-ETHOXYPROPANAL

Description

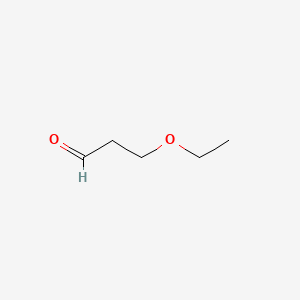

3-Ethoxypropanal (CAS: Not explicitly provided in evidence) is an aldehyde derivative with the molecular formula C₅H₁₀O₂. Its structure consists of a three-carbon chain (propanal backbone) substituted with an ethoxy group (-OCH₂CH₃) at the third carbon. This compound is characterized by its aldehyde functional group (-CHO), which confers reactivity typical of aldehydes, such as nucleophilic additions and oxidation.

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxypropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-2-7-5-3-4-6/h4H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSGQXSDRYHVTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40950772 | |

| Record name | 3-Ethoxypropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40950772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2806-85-1, 63918-98-9 | |

| Record name | 3-Ethoxypropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2806-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionaldehyde, 3-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002806851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionaldehyde, ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063918989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-ETHOXYPROPANAL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethoxypropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40950772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethoxypropionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-ETHOXYPROPANAL can be synthesized through various methods. One common method involves the hydroformylation of ethyl vinyl ether using a rhodium catalyst. The reaction conditions typically include a temperature of 90°C, a pressure of 22502.3 Torr, and a solvent such as toluene .

Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation process, which involves the reaction of ethyl vinyl ether with carbon monoxide and hydrogen in the presence of a rhodium catalyst. This method is favored due to its efficiency and high yield .

Chemical Reactions Analysis

Atmospheric Degradation Reactions

3-Ethoxypropanal reacts with atmospheric oxidants such as hydroxyl (OH) radicals, chlorine (Cl) atoms, and nitrate (NO₃) radicals, leading to decomposition. These reactions are critical for understanding its environmental impact and persistence.

Reaction Mechanisms and Products

-

OH Radical Reaction :

-

Cl Atom Reaction :

-

NO₃ Radical Reaction :

Atmospheric Implications

Thermal Decomposition and Fragmentation

Under analytical conditions (e.g., gas chromatography-mass spectrometry), this compound undergoes fragmentation:

Mass Spectrometry Pathways

-

Primary fragmentation :

-

Loss of ethylene () forms 3-hydroxypropanal ().

-

Subsequent decomposition yields ions at , , and :

-

: Loss of a hydrogen atom from 3-hydroxypropanal.

-

: Formation of .

-

: ion.

-

-

| Fragment () | Proposed Structure | Formation Pathway |

|---|---|---|

| 101 | Parent ion () | Molecular ion of this compound. |

| 74 | 3-hydroxypropanal | Loss of ethylene () . |

| 58 | Further decomposition of 3-hydroxypropanal. |

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula: CHO

- Molecular Weight: 102.1317 g/mol

- CAS Registry Number: 2806-85-1

- IUPAC Name: Propanal, 3-ethoxy

3-Ethoxypropanal is characterized by its aldehyde functional group, which makes it reactive and useful in various chemical syntheses. Its structure allows it to participate in nucleophilic addition reactions, making it an important intermediate in organic synthesis.

Synthesis and Chemical Reactions

This compound serves as a key intermediate in the synthesis of several organic compounds. It is utilized in the production of:

- Flavors and Fragrances: The compound is employed to create specific flavor profiles in food products and fragrances in cosmetics. Its ethyl ether component contributes to fruity and floral notes, enhancing the sensory experience of products .

- Pharmaceuticals: In medicinal chemistry, it acts as a building block for synthesizing various pharmaceuticals. Its reactivity allows for the introduction of diverse functional groups, facilitating the development of complex molecules .

Flavoring Agent Applications

The compound is recognized for its role as a flavoring agent in the food industry. It imparts unique flavors to products such as:

- Beverages: Used in alcoholic beverages like whiskey to enhance aroma profiles .

- Confectionery: Incorporated into candies and desserts for added sweetness and complexity .

Table 1: Applications of this compound in Flavoring

| Application Type | Example Products | Flavor Profile |

|---|---|---|

| Beverages | Whiskey, Liqueurs | Fruity, Floral |

| Confectionery | Candies, Desserts | Sweet, Creamy |

| Baking | Cakes, Pastries | Rich, Buttery |

Case Study 1: Flavor Profile Enhancement in Whiskey

A study conducted on the volatile compounds present in whiskey highlighted the significance of this compound in contributing to the overall flavor profile. Researchers found that its presence correlates with increased consumer preference due to its fruity notes that complement oak aging characteristics .

Case Study 2: Synthesis of Pharmaceutical Compounds

In a recent publication focused on drug discovery, researchers utilized this compound as an intermediate for synthesizing novel anti-inflammatory agents. The compound's ability to undergo various chemical transformations allowed for efficient synthesis pathways, demonstrating its utility in pharmaceutical applications .

Mechanism of Action

The mechanism of action of 3-ETHOXYPROPANAL involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The ethoxy group can also participate in substitution reactions, further diversifying the compound’s reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on structurally related molecules:

3-Ethoxy-1-propanol ()

- Structure : C₅H₁₂O₂, with a hydroxyl (-OH) group instead of an aldehyde.

- Properties : Used as a solvent or intermediate in organic synthesis. Unlike aldehydes, it is less reactive toward oxidation and nucleophiles.

- Regulatory Status: Listed under multiple synonyms (e.g., "propylene glycol monoethyl ether") but lacks specific safety or regulatory data in the evidence .

3-(2'-Methoxy)-ethoxypropylamine ()

- Structure: C₆H₁₅NO₂, featuring an amine (-NH₂) group and methoxy-ethoxy substituents.

- Hazards : Classified with safety precautions for skin/eye irritation and respiratory sensitization. Reactivity driven by the amine group, contrasting with aldehyde chemistry .

Ethyl-3-(nitropyridin-4-yl)-2-oxopropanoates ()

- Structure : Nitropyridine and keto-ester functionalities.

- Synthesis : Prepared via condensation reactions (45–50% yields), highlighting the complexity of nitro-aromatic systems compared to simple aldehydes like 3-ethoxypropanal .

Propanolamine Derivatives ()

- Example: 3-[(2-hydroxyethyl)amino]propanol.

- Functionality : Combines hydroxyl and amine groups, enabling applications in surfactants or pharmaceuticals. Lacks the aldehyde’s electrophilic character .

Data Table: Key Properties of Compared Compounds

Research Findings and Gaps

- Absence of Direct Data: None of the provided evidence discusses this compound explicitly. Comparisons are inferred from structurally analogous compounds.

- Reactivity Trends : Aldehydes (e.g., hypothetical this compound) are more reactive than alcohols or amines, making them prone to oxidation and polymerization.

- Synthetic Challenges : Aldehydes with ether substituents (like this compound) may require specialized stabilization during synthesis to prevent side reactions.

Biological Activity

3-Ethoxypropanal, also known as 3-ethoxypropionaldehyde, is an organic compound with the molecular formula . It is primarily recognized for its applications in the chemical industry, particularly in flavoring and as a solvent. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicity, and potential therapeutic applications.

- Molecular Weight : 102.1317 g/mol

- CAS Number : 2806-85-1

- IUPAC Name : Propanal, 3-ethoxy-

- Structure :

Pharmacological Properties

Research indicates that this compound exhibits various biological activities:

- Enzyme Inhibition : It has been identified as an inhibitor of pancreatic triacylglycerol lipase (PNLIP), which is crucial in fat metabolism. The inhibition of this enzyme may have implications for managing conditions related to lipid metabolism disorders .

- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound may possess antimicrobial properties, potentially making them useful in pharmaceutical formulations aimed at combating bacterial infections .

- Flavoring Agent : As a flavoring compound, it contributes to the aroma profile of various food products and beverages. Its sensory characteristics are being studied to enhance food formulations .

Toxicity and Safety

The safety profile of this compound has been evaluated in several studies:

Case Studies and Experimental Data

- In Vitro Studies : In vitro experiments have demonstrated that this compound can modulate lipid metabolism by affecting enzyme activity related to triglyceride breakdown. These findings suggest a potential role in dietary supplements aimed at weight management .

- Animal Models : Animal studies are required to further elucidate the pharmacokinetics and therapeutic potential of this compound. Initial findings indicate that it may influence metabolic pathways associated with obesity and diabetes .

Comparative Analysis of Related Compounds

The table below summarizes the biological activities of this compound compared to similar aldehydes:

| Compound | Molecular Formula | Enzyme Inhibition | Antimicrobial Activity | Toxicity Level |

|---|---|---|---|---|

| This compound | C5H10O2 | Yes | Possible | Moderate |

| Propanal | C3H6O | No | Yes | Low |

| Butanal | C4H8O | Yes | Yes | Moderate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.